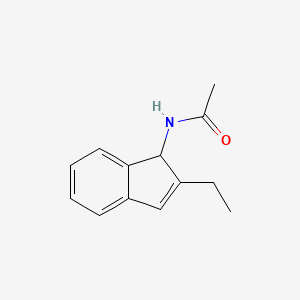

N-(2-ethyl-1H-inden-1-yl)acetamide

Description

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

N-(2-ethyl-1H-inden-1-yl)acetamide |

InChI |

InChI=1S/C13H15NO/c1-3-10-8-11-6-4-5-7-12(11)13(10)14-9(2)15/h4-8,13H,3H2,1-2H3,(H,14,15) |

InChI Key |

OBAIYYXAMWNGIW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC=CC=C2C1NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Access to N 2 Ethyl 1h Inden 1 Yl Acetamide and Its Analogues

Retrosynthetic Analysis of N-(2-ethyl-1H-inden-1-yl)acetamide

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical primary disconnection is the amide bond (a C-N bond disconnection). This is a reliable and common transformation in organic synthesis.

This disconnection yields two key synthons: a 2-ethyl-1H-inden-1-yl cation (representing an amine nucleophile) and an acetyl anion (representing an electrophilic acetylating agent). In terms of practical reagents, this corresponds to 2-ethyl-1H-inden-1-amine (1) as the key intermediate and an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride .

A further retrosynthetic step on the amine intermediate (1) involves a C-N bond disconnection or functional group interconversion (FGI). This leads back to a ketone precursor, 2-ethyl-1H-inden-1-one (2) . This ketone can be converted to the amine via reductive amination. The indenone (2) itself can be envisioned as arising from its saturated analogue, 2-ethyl-1-indanone (B1366218) (3) , through a dehydrogenation reaction. The indanone (3) is a known compound that can be synthesized from commercially available 1-indanone (B140024) (4) via alkylation. This multi-step retrosynthesis provides a clear and feasible roadmap for the construction of the target molecule.

Precursor Synthesis Strategies for Indene (B144670) and Acetamide (B32628) Moieties

The successful synthesis of the target compound relies on the efficient preparation of its core precursors as identified in the retrosynthetic analysis.

The central challenge is the synthesis of the key intermediate, 2-ethyl-1H-inden-1-amine. The synthetic sequence typically begins with the modification of a simpler, commercially available indanone.

Synthesis of 2-Ethyl-1-indanone: The starting point is often 1-indanone, which can be alkylated at the C2 position. A common method is the base-catalyzed reaction with an ethyl halide (e.g., ethyl iodide) to introduce the ethyl group, yielding 2-ethyl-1-indanone. guidechem.com Another approach involves an aldol-type condensation of 1-indanone with acetaldehyde (B116499) in the presence of a base like potassium hydroxide (B78521), followed by reduction of the resulting enone. nih.gov

Synthesis of 2-Ethyl-1H-inden-1-one: The saturated 2-ethyl-1-indanone must be converted to the unsaturated indene system. This can be achieved through various dehydrogenation methods. A common laboratory-scale method involves α-bromination of the ketone followed by dehydrobromination with a suitable base to introduce the double bond.

Synthesis of 2-Ethyl-1H-inden-1-amine: The final step in forming the key indene precursor is the conversion of the ketone group in 2-ethyl-1H-inden-1-one into an amine. Reductive amination is the most direct method. This one-pot reaction involves treating the ketone with ammonia (B1221849) (or an ammonia source) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.

An alternative pathway involves converting the ketone to an oxime by reacting it with hydroxylamine, followed by reduction of the oxime to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

The term "N-substituted acetamide" refers to the target molecule class itself. The precursors required for the acylation step are typically simple, readily available acetylating agents or acetamide for coupling reactions.

Acetylating Agents: Reagents such as acetyl chloride and acetic anhydride are the most common electrophiles used to install the acetyl group onto an amine. They are produced on an industrial scale and are commercially available. Acyl halides are highly reactive, making them suitable for acylating even less reactive amines. youtube.com

Acetamide: For certain coupling reactions, such as the Buchwald-Hartwig amidation, acetamide itself can be used as the nucleophilic component to be coupled with a functionalized indene.

Acetic Acid: In syntheses involving peptide coupling reagents, acetic acid is used as the acyl source, which is activated in situ before reacting with the amine. youtube.com

Direct Synthesis Approaches for this compound

With the key precursor, 2-ethyl-1H-inden-1-amine, in hand, the final step is the formation of the amide bond. This can be accomplished through several reliable methods.

The most straightforward method for synthesizing the target amide is the direct acylation of 2-ethyl-1H-inden-1-amine. This is a type of condensation reaction where a molecule of water (or another small molecule like HCl or acetic acid) is eliminated.

A typical procedure involves stirring the amine with a slight excess of acetic anhydride, often in a suitable solvent and sometimes with a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acetic acid byproduct. This reaction is generally high-yielding and proceeds under mild conditions. A similar protocol using 5-aminoindan (B44798) and acetic anhydride to produce 5-acetamidoindan has been reported, demonstrating the effectiveness of this method on a related indane skeleton.

Alternatively, reacting the amine with acetyl chloride would also yield the desired product. This reaction is typically faster and more exothermic, requiring careful temperature control and a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl generated. youtube.com

| Reactant 1 | Reactant 2 | Catalyst/Base | Typical Solvent | Product |

| 2-ethyl-1H-inden-1-amine | Acetic Anhydride | Pyridine or None | Dichloromethane | This compound |

| 2-ethyl-1H-inden-1-amine | Acetyl Chloride | Triethylamine | Tetrahydrofuran | This compound |

Modern organic synthesis offers a variety of "coupling reagents" designed to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need for highly reactive acyl halides or anhydrides.

Carbodiimide-Mediated Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. These reagents activate the carboxylic acid (acetic acid in this case) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine (2-ethyl-1H-inden-1-amine) to form the amide bond. These reactions are often performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. youtube.com

Phosphonium- and Uranium-Based Reagents: Other powerful coupling agents include BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents provide rapid and clean amide formation under mild conditions and are particularly useful in peptide synthesis and for sterically hindered substrates.

C-N Cross-Coupling: A conceptually different approach involves forming the C-N bond between an indene precursor and an acetamide precursor. For instance, a Buchwald-Hartwig amidation could be employed. This palladium-catalyzed cross-coupling reaction would involve reacting a 1-halo-2-ethyl-1H-indene (e.g., 1-bromo- or 1-chloro-2-ethyl-1H-indene) with acetamide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is exceptionally versatile but requires the synthesis of a halogenated indene precursor.

| Coupling Strategy | Indene Precursor | Acetamide Precursor | Reagent/Catalyst System |

| Carbodiimide Coupling | 2-ethyl-1H-inden-1-amine | Acetic Acid | EDC/HOBt |

| C-N Cross-Coupling | 1-Bromo-2-ethyl-1H-indene | Acetamide | Pd Catalyst, Phosphine Ligand, Base |

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. nih.gov While a specific MCR for the direct synthesis of this compound is not extensively documented, analogous MCRs for the construction of related heterocyclic and amino-amide structures suggest potential pathways.

One plausible, though currently hypothetical, MCR approach could involve a variation of the Ugi or Passerini reactions. nih.govresearchgate.net These reactions are powerful tools for the synthesis of α-amino acid derivatives and related structures. nih.gov A hypothetical Ugi-type reaction for the synthesis of a precursor to this compound could involve the reaction of 2-ethyl-1H-inden-1-one, an amine (such as ammonia or a protected amine), an isocyanide, and a carboxylic acid. However, the successful implementation of such a reaction would depend on the reactivity and compatibility of the substituted indanone substrate.

Another potential MCR strategy is the aza-Baylis-Hillman reaction, which combines activated alkenes, aldehydes, and amides to furnish branched allylic amines. rsc.org While not directly applicable to the indene system, this reaction highlights the potential for three-component couplings to generate complex amine derivatives.

A more directly relevant, albeit not a classical one-pot MCR, is the sequential combination of a Suzuki-Miyaura coupling and a Petasis reaction to construct 1-amino-1H-indenes from 1,2-bis(boronates). organic-chemistry.org This sequence allows for the introduction of diversity at the indene core and the amino substituent.

| Reaction Type | Components | Potential Product | Ref. |

| Ugi Reaction (Hypothetical) | 2-ethyl-1H-inden-1-one, Amine, Isocyanide, Carboxylic Acid | α-Acylamino-amide derivative of indene | nih.gov |

| Passerini Reaction (Hypothetical) | 2-ethyl-1H-inden-1-one, Isocyanide, Carboxylic Acid | α-Acyloxy-amide derivative of indene | nih.gov |

| Nickel-Catalyzed Multicomponent Coupling | Alkene, Aldehyde, Amide | Allylic Amine | rsc.org |

| Sequential Suzuki-Miyaura/Petasis Reaction | 1,2-bis(boronate), Aldehyde, Amine | 1-Amino-1H-indene | organic-chemistry.org |

Catalytic Methodologies in this compound Synthesis

Catalytic methods are central to the efficient and selective synthesis of this compound and its analogs. Both transition metal catalysis and organocatalysis offer powerful tools for the key bond-forming steps.

Transition Metal-Catalyzed Processes

Transition metal catalysis plays a pivotal role in the synthesis of the indene core, the introduction of the amine functionality, and the final acylation step.

Synthesis of the Indene Core: The 2-ethyl-1H-indene skeleton can be constructed using various transition metal-catalyzed reactions. For instance, rhodium(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with 1-butyne (B89482) could yield 2-ethyl-1H-indene. organic-chemistry.org Another approach involves the cycloisomerization of 1-alkyl-2-ethynylbenzenes catalyzed by platinum or ruthenium salts. organic-chemistry.org

C-H Amidation: A direct and elegant approach to this compound could be the catalytic C-H amidation of 2-ethyl-1H-indene. Rhodium and cobalt catalysts are known to be effective for C(sp²)–H amidation using dioxazolones as acylnitrene precursors. mdpi.com This method offers a direct route to the target molecule, avoiding the pre-functionalization of the indene.

Palladium-Catalyzed N-Acetylation: A common route to this compound involves the palladium-catalyzed N-acetylation of the corresponding 1-amino-2-ethyl-1H-indene. Palladium catalysts, often in combination with N-heterocyclic carbene (NHC) ligands, are effective for the coupling of amines with acetylating agents. mdpi.com For example, acetyltrimethylsilane (B79254) can be used as an acetyl anion equivalent in palladium-catalyzed cross-coupling reactions with aryl halides, a methodology that could be adapted for the N-acetylation of aminoindenes. nih.gov

| Catalyst System | Reaction Type | Substrates | Product | Ref. |

| Rhodium(I) | Cyclization | 2-(chloromethyl)phenylboronic acid, 1-Butyne | 2-Ethyl-1H-indene | organic-chemistry.org |

| Rhodium(III)/Cobalt(III) | C-H Amidation | 2-Ethyl-1H-indene, Dioxazolone | This compound | mdpi.com |

| Palladium/NHC | N-Acetylation | 1-Amino-2-ethyl-1H-indene, Acetylating Agent | This compound | mdpi.combeilstein-journals.org |

Organocatalytic and Biocatalytic Approaches

Organocatalysis and biocatalysis provide metal-free and often highly selective alternatives for the synthesis of this compound.

Organocatalytic N-Acylation: The N-acylation of 1-amino-2-ethyl-1H-indene can be achieved using organocatalysts. For instance, the direct oxidative N-acylation of primary amides with aldehydes can be catalyzed by azolium salts. researchgate.netresearchgate.net This method allows for the formation of the amide bond under mild, metal-free conditions. Bifunctional thiourea (B124793) catalysts have also been employed in asymmetric Michael/acyl transfer reactions, demonstrating the potential of organocatalysis in acyl transfer processes. researchgate.net

Biocatalytic N-Acetylation: Biocatalytic methods, particularly those employing enzymes, offer high selectivity and mild reaction conditions. Lipases are known to catalyze the acylation of amines. wikipedia.org A potential biocatalytic route to this compound would involve the enzymatic acylation of 1-amino-2-ethyl-1H-indene using an acetyl donor, such as ethyl acetate (B1210297), in the presence of an appropriate lipase (B570770), like Candida antarctica lipase B (CALB). researchgate.net Furthermore, biocatalytic reductive amination of a ketone precursor using ω-transaminases can provide the chiral amine, which can then be acylated. researchgate.netmanchester.ac.uk

| Catalyst Type | Reaction | Substrates | Product | Ref. |

| Azolium Salt | Oxidative N-Acylation | 1-Amino-2-ethyl-1H-indene, Acetaldehyde | This compound | researchgate.netresearchgate.net |

| Lipase (e.g., CALB) | N-Acetylation | 1-Amino-2-ethyl-1H-indene, Acetyl Donor | This compound | wikipedia.orgresearchgate.net |

| ω-Transaminase | Reductive Amination | 2-Ethyl-1-indanone, Amine Donor | 1-Amino-2-ethyl-1H-indene | researchgate.netmanchester.ac.uk |

Stereoselective Synthesis of this compound Enantiomers

The stereocenter at the C1 position of the indene ring makes this compound a chiral molecule. The synthesis of single enantiomers is crucial for applications where stereochemistry is important.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. nih.gov

A common strategy involves the use of a chiral auxiliary attached to the nitrogen atom of a precursor. For example, (R)-phenylglycine amide can be used as a chiral auxiliary for the diastereoselective reduction of the ketimine derived from 1-indanone. researchgate.net After the stereoselective reduction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched 1-aminoindane. This approach could be adapted to the synthesis of (S)-1-amino-2-ethyl-1H-indene, which can then be acylated to the final product. Oxazolidinones are another class of widely used chiral auxiliaries that can be employed in asymmetric transformations. nih.gov

| Chiral Auxiliary | Key Step | Precursor | Intermediate | Ref. |

| (R)-Phenylglycine amide | Diastereoselective reduction | Ketimine of 2-ethyl-1-indanone | Diastereomerically enriched aminoindane | researchgate.net |

| Oxazolidinone | Asymmetric alkylation/addition | N-Acyl-oxazolidinone | Chiral intermediate | nih.gov |

Asymmetric Catalysis

Asymmetric catalysis provides a more atom-economical approach to enantiomerically pure compounds, as it uses a catalytic amount of a chiral entity to generate a large amount of the chiral product.

Asymmetric Hydrogenation: The asymmetric hydrogenation of an imine precursor is a powerful method for the synthesis of chiral amines. rsc.org For instance, the asymmetric hydrogenation of N-diphenylphosphinyl ketimines derived from 2-ethyl-1-indanone, catalyzed by a palladium complex with a chiral ligand like (S)-SegPhos, could yield the corresponding chiral amine with high enantioselectivity. Iridium catalysts with chiral ligands have also been successfully used for the asymmetric hydrogenation of unprotected N-H ketoimines. rsc.org

Asymmetric Brønsted Acid Catalysis: Chiral Brønsted acids, such as BINOL-derived N-triflyl phosphoramides, have been shown to catalyze the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines to produce chiral 1-aminoindenes with high enantioselectivity. mdpi.comnih.gov This method offers a direct route to the chiral amine precursor of this compound.

Cobalt-Catalyzed [3+2] Annulation: A cobalt-catalyzed enantioselective [3+2] annulation reaction can be used to synthesize chiral 1-aminoindenes. organic-chemistry.org This method allows for the selective preparation of either the (R)- or (S)-enantiomer by choosing the appropriate chiral ligand.

| Catalytic System | Reaction Type | Substrate | Product | Enantioselectivity (ee) | Ref. |

| Pd(CF₃CO₂)₂/(S)-SegPhos | Asymmetric Hydrogenation | N-diphenylphosphinyl ketimine | Chiral amine | 87-99% | |

| Ir-(S,S)-f-binaphane | Asymmetric Hydrogenation | N-H ketoimine | Chiral amine | up to 95% | rsc.org |

| Chiral N-triflyl phosphoramide | Iminium Ion Cyclization | 2-alkenylbenzaldimine | Chiral 1-aminoindene | High | mdpi.comnih.gov |

| Cobalt/Chiral PHOX ligand | [3+2] Annulation | Aryl imine and alkyne | Chiral 1-aminoindene | High | organic-chemistry.org |

Resolution Techniques

The separation of enantiomers of this compound and its analogues is a critical step in accessing stereochemically pure compounds. Given the chiral center at the C1 position of the indene core, several resolution strategies can be employed. These methodologies primarily focus on either the resolution of the precursor amine, 2-ethyl-1H-inden-1-amine, followed by acylation, or the direct separation of the N-acetylated enantiomers. The principal techniques applicable include classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC).

Classical Resolution via Diastereomeric Salt Formation

A well-established method for resolving racemic amines is through their reaction with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.

For the precursor, 2-ethyl-1H-inden-1-amine, this process would involve reacting the racemic amine with an enantiomerically pure acid. Studies on the resolution of the closely related compound, 1-aminoindane, provide valuable insights into suitable resolving agents. For instance, chiral dicarboxylic acids like L(+)-aspartic acid have been successfully used. google.com In a typical procedure, the racemic amine and the chiral acid are dissolved in a suitable solvent, such as methanol (B129727), and the resulting diastereomeric salt of one enantiomer preferentially crystallizes from the solution. The degree of enrichment is often high, with optical purities of the desired enantiomer reaching at least 80-90%. google.com After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.

Other chiral acids that have proven effective in the resolution of 1-aminoindane derivatives include N-acetylated amino acids like D-N-acetyl-3,4-dimethoxyphenylalanine and L-N-acetylleucine. google.com The choice of the resolving agent and the solvent system is crucial and often requires empirical optimization to achieve efficient separation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for obtaining enantiomerically pure amines. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze the acylation of one enantiomer of a racemic amine at a much faster rate than the other.

A dynamic kinetic resolution (DKR) process has been reported for 1-aminoindane, which could be adapted for 2-ethyl-1H-inden-1-amine. This process combines enzymatic acylation with in-situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of the desired acylated enantiomer. A published method for (S)-1-aminoindane involves the use of Candida rugosa lipase as the biocatalyst, L-(+)-O-acetylmandelic acid as the acyl donor, and a racemization catalyst in a solvent like toluene. google.com The enzyme selectively acylates the (S)-enantiomer, which can then be separated from the unreacted (R)-enantiomer. The resulting (S)-N-acetyl-1-aminoindane can be obtained in high yield (e.g., 93.5%) and excellent enantiomeric excess (e.g., 99.6% ee after hydrolysis and recovery). google.com

The general applicability of lipases, such as Candida antarctica lipase B (CALB), for the kinetic resolution of various cyclic amines through enantioselective acetylation has been well-documented and could be applied to analogues of this compound. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of the enantiomers of this compound or its analogues can be effectively achieved using chiral high-performance liquid chromatography (HPLC). This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are widely used for the resolution of a broad range of chiral compounds, including amides. scas.co.jpnih.gov

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through a combination of interactions, including hydrogen bonding, π-π interactions, and dipole-dipole interactions. scas.co.jp The choice of the mobile phase, which typically consists of a mixture of a non-polar solvent (like n-hexane) and a polar modifier (like an alcohol), is critical for achieving good resolution. nih.gov For N-acetylated compounds, amide-type and urea-type CSPs have also shown to be effective. scas.co.jp Chiral HPLC is not only a powerful analytical tool for determining the enantiomeric purity but can also be scaled up for the preparative separation of enantiomers. nih.govresearchgate.net

The following table summarizes resolution techniques applicable to this compound and its close analogues based on literature findings.

Data Table of Resolution Techniques

| Compound | Resolution Technique | Reagent/Stationary Phase | Solvent/Mobile Phase | Outcome | Reference |

| 1-Aminoindane | Diastereomeric Salt Formation | L(+)-Aspartic Acid | Methanol | High optical purity (≥80-90%) of the (S)-enantiomer salt. | google.com |

| 1-Aminoindane | Diastereomeric Salt Formation | D-N-Acetyl-3,4-dimethoxyphenylalanine | Methanol | Effective resolution. | google.com |

| 1-Aminoindane | Diastereomeric Salt Formation | L-N-Acetylleucine | Not specified | Effective resolution. | google.com |

| 1-Aminoindane | Dynamic Kinetic Resolution | Candida rugosa lipase / L-(+)-O-Acetylmandelic Acid | Toluene | 93.5% yield of (S)-N-acetyl-1-aminoindane, 99.6% ee. | google.com |

| 1-Aminoindan-1,5-dicarboxylic acid | Chiral Ligand-Exchange Chromatography | Not specified | Not specified | Successful preparative separation of enantiomers. | nih.gov |

| Racemic Amides/Amines | Chiral HPLC | SUMICHIRAL OA-4000 series (π-basic CSP) | Normal Phase | Direct resolution of various amides and amines. | scas.co.jp |

| Chiral Imidazolines (Amide Derivatives) | Chiral HPLC | Chiralpak® IB® (Cellulose-based CSP) | Reversed-phase: Acetonitrile/Methanol/Ammonium (B1175870) Acetate Buffer | Successful enantioseparation for 9 out of 10 compounds. | nih.gov |

Reaction Mechanisms and Pathways Involving N 2 Ethyl 1h Inden 1 Yl Acetamide

Mechanistic Studies of Direct Formation Reactions

There is a notable absence of published mechanistic studies detailing the direct formation of N-(2-ethyl-1H-inden-1-yl)acetamide. Hypothetically, its synthesis could be envisioned through the amidation of 2-ethyl-1H-inden-1-amine with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). This would likely proceed via a nucleophilic acyl substitution mechanism. However, without experimental data, any proposed pathway, including reaction kinetics, thermodynamics, and the specific catalysts or conditions required, remains purely speculative.

Elucidation of Reaction Intermediates and Transition States

Consistent with the lack of formation studies, there is no available information on the reaction intermediates or transition states involved in the synthesis of this compound. Computational chemistry could theoretically be employed to model these aspects, but no such studies have been published.

Pathways for Derivatization of the Indene (B144670) Ring System

While the derivatization of the indene core is a known area of organic synthesis, specific pathways for this compound are not documented. The following subsections outline general reactions that the indene portion of the molecule could potentially undergo.

The benzene (B151609) ring of the indene system is susceptible to electrophilic aromatic substitution. The acetamido group at the 1-position is an ortho-, para-directing group, although steric hindrance from the ethyl group and the fused ring system would significantly influence the regioselectivity of such reactions. Potential electrophilic substitutions could include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The ethyl group is also an ortho-, para-director, further complicating predictions of substitution patterns without empirical data.

The cyclopentene (B43876) portion of the indene ring could potentially undergo nucleophilic addition reactions, particularly if activated. However, the aromaticity of the adjacent benzene ring provides significant stability, making such reactions less favorable under normal conditions. Nucleophilic aromatic substitution on the benzene ring would generally require harsh conditions and the presence of strong electron-withdrawing groups, which are absent in this molecule.

The indene structure can be subject to various oxidation and reduction reactions. Catalytic hydrogenation would likely reduce the double bond in the five-membered ring to yield the corresponding indane derivative, N-(2-ethylindan-1-yl)acetamide. Stronger reducing agents might affect the aromatic ring. Oxidation could potentially target the benzylic position or the double bond, leading to a variety of products depending on the reagents and conditions used.

Transformations Involving the Acetamide (B32628) Moiety

The acetamide group itself can undergo a range of chemical transformations, although none have been specifically reported for this compound.

Table 1: Potential Reactions of the Acetamide Functional Group

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Hydrolysis | Acidic (e.g., H₃O⁺, heat) or basic (e.g., NaOH, heat) conditions. patsnap.com | 2-ethyl-1H-inden-1-amine and acetic acid (under acidic conditions) or acetate (B1210297) (under basic conditions). |

| Reduction | Strong reducing agents like lithium aluminum hydride (LiAlH₄). | N-ethyl-2-ethyl-1H-inden-1-amine. |

| Hofmann Rearrangement | Bromine and a strong base (e.g., NaOH). patsnap.com | This reaction would lead to a primary amine with one less carbon, but its applicability to this specific substrate is uncertain. |

Amide Bond Modifications

The amide bond in this compound is a potential site for chemical modification, primarily through hydrolysis.

Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield 2-ethyl-1H-inden-1-amine and acetic acid. The mechanism for acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

Reduction: The amide can be reduced to the corresponding amine, N-ethyl-2-ethyl-1H-inden-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds through the formation of an iminium ion intermediate.

Functionalization at the N-atom

The nitrogen atom of the acetamide group in this compound is generally considered to be non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under strongly basic conditions, deprotonation can occur, forming an amidate anion. This anion can then react with electrophiles, leading to N-alkylation or N-acylation, although such reactions are not common for simple amides and often require specialized reagents.

Rearrangement Reactions and Isomerization Processes

Rearrangement and isomerization reactions involving N-substituted amides and indene derivatives are well-documented for other compounds. wiley-vch.dethermofisher.com While no specific studies on this compound have been found, potential transformations can be inferred.

Isomerization of the Indenyl Group: The double bond in the five-membered ring of the indene system can potentially migrate. Tautomerization can lead to the formation of different indene isomers, which could influence the stereochemistry and reactivity of the molecule. The position of the double bond within the five-membered ring can shift, for example, from the 1,2-position to the 2,3-position, a common process in indene chemistry.

Rearrangement Reactions: Rearrangement reactions like the Hofmann or Beckmann rearrangements are typically associated with primary amides or oximes, respectively, and are therefore not directly applicable to the secondary amide this compound without prior modification. wiley-vch.demasterorganicchemistry.com However, it is conceivable that under specific conditions, skeletal rearrangements of the indenyl core could be induced, although this remains speculative without experimental evidence.

Advanced Structural Elucidation and Conformational Analysis of N 2 Ethyl 1h Inden 1 Yl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as the most powerful tool for determining the complete covalent structure and stereochemistry of organic molecules in solution. For N-(2-ethyl-1H-inden-1-yl)acetamide, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is essential for assigning every proton and carbon resonance and understanding the molecule's spatial arrangement.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are critical for unraveling the complex spin systems within this compound.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. oup.com A ¹H-¹H COSY spectrum would be instrumental in tracing the connectivity within the molecule's distinct proton networks. Key expected correlations would include the coupling between the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group, and the couplings between the aromatic protons on the indene (B144670) ring.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional technique correlates protons with their directly attached carbons. wordpress.com An HSQC spectrum would allow for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal for the methine group at the C1 position of the indene ring would show a direct correlation to the ¹³C signal of C1.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for connecting the different structural fragments of the molecule. utah.edu For this compound, key HMBC correlations would be expected between:

The N-H proton and the carbonyl carbon (C=O) of the acetamide (B32628) group.

The proton at C1 of the indene ring and the carbonyl carbon.

The protons of the ethyl group and the C2 carbon of the indene ring.

The acetamide's methyl protons and the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. arxiv.org NOESY is therefore invaluable for determining stereochemistry and preferred conformations. researchgate.net For this molecule, NOESY could reveal the spatial proximity between the proton at C1 and the protons of the ethyl group at C2, providing insight into the conformation around the C1-C2 bond. It could also show correlations between the acetamide protons and the indenyl protons, helping to define the orientation of the substituent at C1. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indene C1-H | 5.0 - 5.5 | 55 - 65 |

| Indene C3-H | 6.5 - 7.0 | 130 - 140 |

| Indene Aromatic C4-H to C7-H | 7.1 - 7.6 | 120 - 130 |

| Indene C2, C3a, C7a | - | 140 - 150 |

| Ethyl -CH₂- | 2.3 - 2.8 | 20 - 30 |

| Ethyl -CH₃ | 1.0 - 1.5 | 10 - 15 |

| Acetamide N-H | 7.5 - 8.5 | - |

| Acetamide C=O | - | 169 - 172 |

| Acetamide -CH₃ | 1.9 - 2.2 | 22 - 25 |

Data sourced from general principles and typical values found in references utah.edupdx.eduoregonstate.edulibretexts.orgyoutube.com.

Stereochemical Assignment via NMR Spectroscopic Parameters

The C1 carbon of the indene ring is a chiral center, meaning this compound can exist as a pair of enantiomers. NMR spectroscopy provides powerful methods for determining the relative stereochemistry in cases where multiple chiral centers are present, and can be used to analyze diastereomeric derivatives for absolute configuration assignment.

The magnitude of the three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. oup.com This relationship is a cornerstone for determining the relative stereochemistry of adjacent chiral centers. nmrwiki.org In this molecule, the coupling constant between the H1 proton and the H3 proton could provide information about the conformation of the five-membered ring.

NOESY data is also crucial for stereochemical assignment. wordpress.com The presence or absence of specific through-space correlations can establish the relative orientation of substituents. For instance, observing a NOE between the H1 proton and specific protons on the ethyl group would help to define the molecule's preferred conformation in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and investigating non-covalent interactions like hydrogen bonding. nih.gov

Characteristic Vibrational Modes of Indene and Acetamide Linkage

The FT-IR and Raman spectra of this compound would be expected to show a series of characteristic bands corresponding to its constituent parts.

Acetamide Linkage: As a secondary amide, it will exhibit distinctive vibrational bands. spectroscopyonline.com

Amide I (C=O stretch): A very strong and sharp absorption is expected in the region of 1630-1680 cm⁻¹. This is one of the most prominent peaks in the IR spectrum. libretexts.orglibretexts.org

Amide II (N-H bend and C-N stretch): This band, typically found between 1510-1570 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. spcmc.ac.inmdpi.com

N-H Stretch: A sharp to moderately broad peak is expected in the 3250-3400 cm⁻¹ region. pressbooks.pub

Indene Moiety:

Aromatic C-H Stretch: Weak to medium bands will appear just above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of absorptions, typically of medium to weak intensity, are expected in the 1450-1600 cm⁻¹ range. pressbooks.pub

C-H Out-of-Plane Bending: Strong absorptions in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the benzene (B151609) ring.

Ethyl Group:

Aliphatic C-H Stretch: Strong bands will be present in the 2850-2960 cm⁻¹ region. libretexts.org

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrogen Bonded) | 3250 - 3350 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 2960 | Strong |

| Amide I (C=O Stretch) | 1630 - 1680 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Amide II (N-H Bend / C-N Stretch) | 1510 - 1570 | Medium to Strong |

| C-H Out-of-Plane Bending (Aromatic) | 700 - 900 | Strong |

Data based on general values from references libretexts.orgspcmc.ac.inpressbooks.pubresearchgate.netresearchgate.net.

Hydrogen Bonding Interactions and their Spectroscopic Signatures

The presence of the secondary amide group allows this compound to participate in intermolecular hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as an acceptor. spectroscopyonline.comias.ac.in These interactions significantly influence the vibrational frequencies.

In a condensed phase (solid or concentrated solution), the N-H stretching vibration is expected to shift to a lower frequency (e.g., ~3300 cm⁻¹) and become broader compared to its frequency in a dilute, non-polar solvent where hydrogen bonding is minimal (~3400-3500 cm⁻¹). libretexts.orgspcmc.ac.in Similarly, the Amide I band (C=O stretch) also shifts to a lower wavenumber upon hydrogen bond formation, as the C=O bond is weakened. nih.gov The extent of these shifts can provide qualitative information about the strength and nature of the hydrogen bonding network within the crystal lattice or in solution.

Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

For this compound, the molecular ion (M⁺˙) peak would be expected. In accordance with the Nitrogen Rule, since the molecule contains one nitrogen atom, its nominal molecular weight is an odd number (215 g/mol ), and thus the m/z of the molecular ion should be 215. jove.comwhitman.edu

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways. Alpha-cleavage, the breaking of a bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines and amides. libretexts.orgyoutube.com

Key predicted fragmentation pathways include:

Loss of the acetyl group: Cleavage of the N-C(O) bond could lead to the loss of a CH₃CO radical (43 u), resulting in a fragment at m/z 172.

Loss of ketene (B1206846): A rearrangement followed by the elimination of ketene (CH₂=C=O, 42 u) is a common fragmentation for N-acetylated compounds, which would yield a fragment ion at m/z 173.

Cleavage of the C1-N bond: Fission of the bond between the indene ring and the nitrogen atom could generate an indenyl cation derivative. The primary fragment would likely be the [2-ethyl-1H-inden-1-yl]⁺ cation at m/z 143.

Formation of a benzoyl-type cation: While less direct, fragmentation could lead to resonance-stabilized aromatic cations. youtube.com

Tandem mass spectrometry (MS/MS) would be used to confirm these proposed pathways by selecting a specific fragment ion (a precursor ion), subjecting it to further fragmentation, and analyzing the resulting product ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

| 215 | [M]⁺˙ (Molecular Ion) |

| 172 | [M - CH₃CO]⁺ (Loss of acetyl radical) |

| 173 | [M - CH₂CO]⁺˙ (Loss of ketene) |

| 143 | [C₁₁H₁₁]⁺ ([2-ethyl-1H-inden-1-yl] cation) |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

There is currently no published X-ray crystallographic data for this compound. This analytical technique would be essential to definitively determine its solid-state structure. A crystallographic study would provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystalline state.

Furthermore, X-ray diffraction analysis is crucial for identifying and characterizing intermolecular interactions, such as hydrogen bonding, van der Waals forces, and potential π-π stacking interactions involving the indenyl ring system. These interactions govern the packing of molecules in the crystal lattice and influence the material's bulk properties.

Hypothetical Data Table (for illustrative purposes, if data were available):

| Parameter | Value |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

Chiroptical Spectroscopy (Circular Dichroism) for Absolute Configuration Determination (if applicable)

The this compound molecule possesses a stereocenter at the C1 position of the indenyl ring, making it a chiral compound. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy, specifically Circular Dichroism (CD), is a powerful technique for determining the absolute configuration of chiral molecules in solution.

A CD spectrum would show characteristic positive or negative bands (Cotton effects) corresponding to the differential absorption of left and right circularly polarized light by the enantiomers. By comparing the experimental CD spectrum with theoretical calculations or with the spectra of structurally related compounds of known absolute configuration, the (R) or (S) configuration of the stereocenter could be assigned.

To date, no circular dichroism studies for this compound have been reported in the scientific literature. Such an investigation would be necessary to fully characterize the stereochemical aspects of this compound.

Hypothetical Data Table (for illustrative purposes, if data were available):

| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |

| Not Determined | Not Determined |

Theoretical and Computational Chemistry of N 2 Ethyl 1h Inden 1 Yl Acetamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule like N-(2-ethyl-1H-inden-1-yl)acetamide, Density Functional Theory (DFT) and ab initio methods would be the preferred computational tools.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure would involve calculating the molecular orbital energies, the distribution of electron density, and the nature of the chemical bonds within this compound. Techniques such as Natural Bond Orbital (NBO) analysis would be employed to investigate charge distribution, hybridization of atomic orbitals, and delocalization of electrons within the indenyl ring system and the acetamide (B32628) substituent.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Below is a hypothetical data table illustrating the kind of data that would be generated from such an analysis.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. For this compound, the MEP map would likely show regions of negative potential (red and yellow) around the oxygen and nitrogen atoms of the acetamide group, indicating their propensity to attract electrophiles. Regions of positive potential (blue) would be expected around the hydrogen atoms.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of a molecule are critical to its function and properties. Conformational analysis helps to identify the most stable arrangements of atoms (conformers) and the energy barriers between them.

Potential Energy Surface Scans

To understand the conformational preferences of this compound, potential energy surface (PES) scans would be performed. This involves systematically changing specific dihedral angles within the molecule, such as those around the bond connecting the indenyl ring to the acetamide group and the bonds within the ethyl group, and calculating the energy at each step. The resulting energy profile would reveal the low-energy conformers and the transition states that connect them.

Dynamics Simulations

Molecular dynamics (MD) simulations would provide a time-resolved view of the molecular motions of this compound. By simulating the molecule's trajectory over time, researchers could study its vibrational modes, conformational changes, and interactions with a solvent or other molecules. This would offer a more realistic picture of the molecule's behavior under specific conditions of temperature and pressure.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Validation against Experimental Data

Computational chemistry provides robust methodologies for the prediction of various spectroscopic properties. These theoretical spectra are invaluable for identifying and characterizing the molecule, and they can be validated against experimental data when available.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structure elucidation. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT functionals such as B3LYP, are employed to calculate the isotropic magnetic shielding tensors. nih.govnih.gov The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the ethyl group, the indenyl core, and the acetamide moiety. For instance, the protons of the ethyl group would exhibit characteristic splitting patterns, while the carbons of the aromatic fused ring would appear in the downfield region of the ¹³C NMR spectrum. Machine learning algorithms, trained on vast databases of experimental and calculated shifts, are also emerging as highly accurate prediction tools. nih.govnih.gov

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (Note: This data is hypothetical and for illustrative purposes, calculated using a representative DFT method like B3LYP/6-311+G(2d,p) in a common solvent like CDCl₃.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Indenyl-H1 | 5.65 | 58.2 |

| Indenyl-H3 | 6.80 | 125.5 |

| Indenyl-H4 | 7.45 | 128.9 |

| Indenyl-H5 | 7.30 | 124.7 |

| Indenyl-H6 | 7.35 | 126.8 |

| Indenyl-H7 | 7.50 | 121.5 |

| Ethyl-CH₂ | 2.50 | 25.4 |

| Ethyl-CH₃ | 1.20 | 14.1 |

| NH | 7.90 | - |

| Acetyl-CH₃ | 2.10 | 23.5 |

| Acetyl-C=O | - | 170.1 |

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy is used to predict the vibrational frequencies corresponding to the stretching, bending, and torsional motions of the molecule's bonds. diva-portal.org DFT calculations can determine these frequencies and their corresponding intensities. For this compound, key predicted bands would include the N-H stretch, the C=O stretch (Amide I band), the N-H bend coupled with C-N stretch (Amide II band), and various C-H and C-C stretches of the indenyl and ethyl groups. nih.govresearchgate.net The Amide I band, primarily due to the C=O stretching vibration, is particularly sensitive to the local environment and conformation, typically appearing in the 1600–1800 cm⁻¹ region. nih.gov

Predicted Key IR Vibrational Frequencies (in cm⁻¹) for this compound (Note: This data is hypothetical and for illustrative purposes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch | 3350 | Stretching of the amide N-H bond |

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the benzene (B151609) ring |

| Aliphatic C-H Stretch | 2980-2850 | Stretching of C-H bonds in the ethyl group |

| Amide I (C=O Stretch) | 1675 | Stretching of the carbonyl group |

| Amide II (N-H Bend/C-N Stretch) | 1540 | Coupling of N-H bending and C-N stretching |

| C=C Aromatic Stretch | 1600, 1480 | Stretching vibrations of the indenyl ring |

| Amide III | 1300 | Complex mix of C-N stretch and N-H bend |

UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible range is predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the indenyl moiety acts as the primary chromophore. researchgate.netacs.org TD-DFT calculations would predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted transitions would likely be π → π* transitions within the conjugated system of the indenyl ring. nih.gov

Predicted UV-Vis Absorption Data for this compound in Methanol (B129727) (Note: This data is hypothetical and for illustrative purposes.)

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 295 | 0.45 |

| HOMO-1 → LUMO | 270 | 0.21 |

| HOMO → LUMO+1 | 240 | 0.15 |

Validation of these predicted spectra would involve comparison with experimentally obtained data. A high degree of correlation between the theoretical and experimental spectra would confirm the computationally determined structure and provide confidence in the theoretical model. nih.gov

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. nih.gov For a molecule like this compound, computational methods can illuminate its formation pathways, such as the acylation of 2-ethyl-1H-inden-1-amine.

A key aspect of understanding a reaction mechanism is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. wikipedia.orgslideshare.net Computationally, a transition state is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

For the acylation of 2-ethyl-1H-inden-1-amine with an acylating agent like acetyl chloride, the transition state would involve the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acetyl chloride. youtube.comlibretexts.org Calculations would determine the geometry of this transient species, including the partially formed N-C bond and the partially broken C-Cl bond. Vibrational frequency analysis is used to confirm the nature of the TS; a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. wikipedia.org The energy of this transition state relative to the reactants determines the activation energy barrier for the reaction.

Hypothetical Geometric Parameters of the Transition State for Amine Acylation (Note: This data is hypothetical and for illustrative purposes.)

| Parameter | Value | Description |

| N···C (amide) bond length | 1.95 Å | Partially formed bond between amine N and carbonyl C |

| C-Cl bond length | 2.10 Å | Partially broken bond of the acyl chloride |

| C=O bond length | 1.25 Å | Elongated carbonyl bond |

| Imaginary Frequency | -350 cm⁻¹ | Vibrational mode corresponding to the reaction coordinate |

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. mdpi.com This analysis maps the minimum energy path connecting the reactants, through the transition state, to the products. The IRC plot visualizes the change in energy as the reaction progresses, providing a clear profile of the reaction pathway. It confirms that the identified transition state correctly links the desired reactants and products. For the formation of this compound, the IRC would trace the approach of the amine to the acetyl chloride, the formation of the tetrahedral intermediate's transition state, and the subsequent departure of the chloride ion to yield the final amide product.

Solvent Effects on Molecular Properties and Reactivity

Solvents can significantly influence the structure, stability, and reactivity of molecules. rsc.org Computational models account for these effects in two primary ways: implicit and explicit solvent models.

Implicit (Continuum) Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.comacs.org This approach is computationally efficient and is often used to study how the polarity of the solvent affects the relative energies of reactants, transition states, and products. For this compound, calculations using different dielectric constants (representing solvents from non-polar hexane (B92381) to polar water) would reveal the extent to which charge separation in the transition state is stabilized by the solvent, thereby affecting the reaction's activation energy. researchgate.net

Explicit Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. rsc.orgaps.org For this compound, explicit modeling with water or methanol could reveal specific hydrogen bonds between the solvent and the amide's carbonyl oxygen or N-H group. uchile.cl These specific interactions can have a more profound effect on molecular conformation and reactivity than bulk dielectric effects alone. rsc.orgacs.org

Hypothetical Calculated Activation Energy (ΔG‡) in Various Solvents (Note: This data is hypothetical and for illustrative purposes.)

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) |

| Gas Phase | 1 | 25.5 |

| Chloroform | 4.8 | 22.1 |

| Acetonitrile | 37.5 | 19.8 |

| Water | 78.4 | 18.5 |

These calculations would demonstrate that polar solvents stabilize the charge-separated transition state of the acylation reaction more effectively than non-polar solvents, leading to a lower activation barrier and a faster reaction rate. mdpi.com

Chemical Reactivity and Advanced Transformations of N 2 Ethyl 1h Inden 1 Yl Acetamide

Role as a Synthetic Intermediate for Complex Molecular Architectures

N-(2-ethyl-1H-inden-1-yl)acetamide can serve as a versatile scaffold for the construction of more complex molecular architectures. The indene (B144670) ring system, with its fused five- and six-membered rings, is a common motif in various biologically active compounds and materials. The presence of the acetamide (B32628) and ethyl groups provides handles for further functionalization and elaboration.

The synthesis of highly substituted indenes can be achieved through methods like the cyclization of phenyl-substituted allylic cations. acs.org While this describes a potential route to the indene core of the target molecule, the existing this compound can be envisioned as a starting point for building even more intricate structures. For instance, the nitrogen atom of the acetamide could be involved in intramolecular cyclization reactions, potentially forming heterocyclic systems fused to the indene core. The reactivity of the indene double bond and the aromatic ring also opens avenues for constructing polycyclic frameworks.

Derivatization for Library Synthesis and Structure-Property Relationship Studies (Chemical Focus)

The generation of chemical libraries from a common core structure is a cornerstone of modern drug discovery and materials science. This compound is an excellent candidate for such library synthesis due to its multiple points for diversification.

The acetamide group offers several possibilities for modification. The N-H bond can be deprotonated and the resulting anion can be alkylated or acylated to introduce a variety of substituents. This approach has been successfully used in the synthesis of novel N-substituted acetamide derivatives with potential biological activities. nih.govmdpi.com Furthermore, the amide bond itself can be hydrolyzed to the corresponding amine, which can then be subjected to a vast array of reactions, including reductive amination, acylation with different acid chlorides, or reaction with isocyanates to form ureas.

The ethyl group at the 2-position of the indene ring and the aromatic part of the indene are also amenable to derivatization, primarily through electrophilic substitution reactions, although the specific conditions would need to be carefully optimized to control regioselectivity.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| N-Alkylation | 1. NaH, THF; 2. R-X | N-alkyl-N-(2-ethyl-1H-inden-1-yl)acetamide derivatives |

| N-Acylation | 1. NaH, THF; 2. RCOCl | N-acyl-N-(2-ethyl-1H-inden-1-yl)acetamide derivatives |

| Amide Hydrolysis | H₃O⁺, heat or OH⁻, heat | 2-ethyl-1H-inden-1-amine |

| Aromatic Nitration | HNO₃, H₂SO₄ | Nitro-substituted indene derivatives |

| Aromatic Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halogen-substituted indene derivatives |

Cycloaddition Reactions and Annulation Strategies Involving the Indene Moiety

The double bond within the five-membered ring of the indene moiety makes it a suitable participant in cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic systems in a single step. The [4+2] cycloaddition, or Diels-Alder reaction, is a prime example. While the isolated double bond of the indene is not a classic diene, the system can react with dienophiles under certain conditions, or the diene character can be generated in situ. More commonly, the indene double bond can act as a dienophile in reactions with suitable dienes.

Furthermore, annulation strategies, where a new ring is fused onto an existing one, can be employed to elaborate the indene core. For example, reactions that form a new ring fused to the benzene (B151609) part of the indene or across the 2,3-positions are conceivable. Theoretical studies on the cycloaddition reactions of related systems can provide insights into the feasibility and selectivity of such transformations. researchgate.net

Functional Group Interconversions on the Ethyl Substituent and Indene Ring

The ethyl group and the acetamide moiety of this compound can undergo a variety of functional group interconversions (FGIs), further expanding its synthetic utility.

The ethyl group can be modified through reactions at the benzylic-like position (the CH₂ group adjacent to the indene double bond). For example, radical halogenation could introduce a bromine atom, which can then be substituted by various nucleophiles. Oxidation of the ethyl group could potentially lead to a vinyl group or an acetyl group, depending on the reagents used.

The acetamide group can be hydrolyzed to a primary amine, as mentioned earlier. This amine can then be converted to other functionalities. For instance, diazotization followed by substitution can introduce a range of groups, including hydroxyl, halides, or a cyano group. The amide can also be reduced to the corresponding ethylamine (B1201723) derivative using strong reducing agents like lithium aluminum hydride.

Table 2: Potential Functional Group Interconversions

| Starting Group | Target Group | Potential Reagents |

| -CH₂CH₃ | -CH(Br)CH₃ | NBS, light |

| -CH₂CH₃ | -C(O)CH₃ | Oxidizing agents (e.g., KMnO₄) |

| -NHC(O)CH₃ | -NH₂ | Acid or base hydrolysis |

| -NHC(O)CH₃ | -NHEt | LiAlH₄ |

| -NH₂ | -OH | 1. NaNO₂, HCl; 2. H₂O, heat |

| -NH₂ | -Br | 1. NaNO₂, HBr; 2. CuBr |

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is expected to be influenced by the indene core. Indene and its derivatives are known to undergo photochemical reactions, such as [2+2] cycloadditions and rearrangements. The specific outcome would depend on the wavelength of light used and the presence of sensitizers or quenchers.

Electrochemistry offers a powerful and often green method for synthesis. The electrochemical oxidation or reduction of this compound could lead to interesting transformations. For instance, anodic oxidation could potentially lead to dimerization or the introduction of oxygen-containing functional groups. rsc.org The electrochemical synthesis of related heterocyclic systems, such as indazolin-3-ones, has been reported, suggesting that the indene core can be reactive under electrochemical conditions. nih.gov The exact electrochemical behavior would depend on the electrode material, solvent, and supporting electrolyte used.

Structure Property Relationships in N 2 Ethyl 1h Inden 1 Yl Acetamide Derivatives Chemical Focus

Influence of Substituents on Electronic Structure and Reactivity

The electronic properties of the indenyl system in N-(2-ethyl-1H-inden-1-yl)acetamide derivatives can be significantly modulated by the introduction of various substituents on the aromatic ring. These substituents can alter the electron density distribution within the molecule, thereby influencing its reactivity in chemical transformations.

The nature of the substituent, whether electron-donating or electron-withdrawing, plays a pivotal role. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the aromatic ring through inductive and resonance effects. libretexts.org This enhanced electron density can, in turn, affect the reactivity of the indenyl system. For instance, in electrophilic aromatic substitution reactions, the presence of an EDG would be expected to activate the benzene (B151609) ring, directing incoming electrophiles to the ortho and para positions relative to the substituent.

Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the aromatic ring. libretexts.org This can render the ring less susceptible to electrophilic attack. The influence of such substituents on the reactivity of related systems has been observed in the synthesis of substituted indane-1,3-diones, where the reaction conditions are adapted based on the electronic nature of the substituents on the starting phthalic anhydrides. mdpi.com

The "indenyl effect," a term coined in organometallic chemistry, describes the enhanced rates of substitution reactions observed for η⁵-indenyl complexes compared to their cyclopentadienyl (B1206354) counterparts. wikipedia.org This effect is attributed to the ability of the indenyl ligand to undergo a haptotropic shift from η⁵ to η³, a rearrangement stabilized by the fused benzene ring. wikipedia.org While this compound is not an organometallic complex, the underlying principle of electronic stabilization by the fused aromatic ring is relevant. Substituents that further stabilize or destabilize the indenyl system could influence reaction rates and pathways. For example, substituents that increase the electron density of the benzene ring might be expected to facilitate reactions that involve the formation of a cationic intermediate at the indenyl C1 position.

| Substituent (at C5) | Expected Electronic Effect | Predicted Impact on Aromatic Ring Reactivity |

| -OCH₃ (Methoxy) | Electron-donating | Activation towards electrophilic substitution |

| -CH₃ (Methyl) | Electron-donating | Activation towards electrophilic substitution |

| -Cl (Chloro) | Weakly electron-withdrawing | Deactivation towards electrophilic substitution |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Strong deactivation towards electrophilic substitution |

Stereochemical Influence on Molecular Recognition and Chirality-Driven Phenomena

The presence of a chiral center at the C1 position of the indenyl ring in this compound means that it can exist as a pair of enantiomers. The spatial arrangement of the acetamide (B32628) and ethyl groups around this stereocenter is critical in determining how the molecule interacts with other chiral entities, a phenomenon central to molecular recognition.

The synthesis of chiral 1-aminoindanes, which are precursors to the corresponding acetamides, often yields racemic mixtures that require resolution into individual enantiomers. scispace.com This separation is crucial because different enantiomers can exhibit distinct biological activities and chemical properties. For instance, in the context of drug development, one enantiomer may be therapeutically active while the other may be inactive or even cause adverse effects.

The stereochemistry of this compound derivatives would be expected to profoundly influence their participation in stereoselective reactions. Chiral catalysts or reagents would likely interact differently with the (R)- and (S)-enantiomers, leading to different reaction rates and product distributions. The development of enantioselective synthetic methods for 1-aminoindanes, such as asymmetric hydrogenation or annulation reactions, underscores the importance of controlling stereochemistry in this class of compounds. nih.govacs.orgresearchgate.net

Furthermore, the relative stereochemistry between the C1 and C2 substituents (in this case, the acetamide and ethyl groups) can lead to the formation of diastereomers if an additional stereocenter is introduced. The cis and trans isomers would have different three-dimensional shapes, influencing their crystal packing, solubility, and interactions with biological targets or chiral stationary phases in chromatography.

| Stereoisomer | Expected Interaction with a Chiral Receptor | Potential Outcome in a Diastereoselective Reaction |

| (R)-N-(2-ethyl-1H-inden-1-yl)acetamide | Different binding affinity compared to the (S)-enantiomer | Formation of a different major diastereomeric product |

| (S)-N-(2-ethyl-1H-inden-1-yl)acetamide | Different binding affinity compared to the (R)-enantiomer | Formation of a different major diastereomeric product |

Conformational Dynamics and their Impact on Chemical Behavior

The five-membered ring of the indane scaffold is not planar and can adopt different envelope or twist conformations. The specific conformation adopted by this compound and its derivatives will be influenced by the steric and electronic interactions between the substituents. The conformational flexibility, or lack thereof, can have a significant impact on the molecule's chemical behavior.

The orientation of the acetamide and ethyl groups relative to the indenyl ring system can affect their accessibility for chemical reactions. For example, certain conformations might shield one face of the molecule, directing an incoming reagent to the other face. The conformational equilibrium can also be influenced by the solvent environment and temperature.

Theoretical studies on related N-aralkyl-2-aminoindans have shown that different isomers can have distinct preferred geometries, which in turn influences their potential to interact with biological receptors. duke.edu These studies highlight that even subtle differences in interatomic distances and dihedral angles can lead to significant differences in biological activity. duke.edu Similarly, the conformational preferences of this compound derivatives would be expected to play a role in their chemical reactivity and molecular recognition properties. Controlling the conformational equilibria through the introduction of bulky substituents or by forming cyclic derivatives can be a strategy to enhance selectivity in chemical reactions. nih.gov

| Conformer | Key Feature | Predicted Impact on Reactivity |

| Envelope (C2-endo) | Ethyl group in a pseudo-axial position | May sterically hinder attack at the acetamide group |

| Envelope (C2-exo) | Ethyl group in a pseudo-equatorial position | May allow for easier access to the acetamide group |

| Twist | Intermediate conformation | Dynamic equilibrium may influence reaction pathways |

Correlations between Theoretical Parameters and Experimental Chemical Observations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting and understanding the chemical properties of molecules like this compound. substack.com These theoretical methods can provide insights into various parameters that can be correlated with experimental observations.

For instance, calculated parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be related to the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive species. Theoretical calculations on substituted N-aralkyl-2-aminoindans have shown slight differences in the HOMO-LUMO gap between different isomers, correlating with their relative reactivity. duke.edu

Calculated electrostatic potential maps can visualize the electron-rich and electron-poor regions of a molecule, predicting sites for nucleophilic and electrophilic attack. This can be particularly useful in understanding the regioselectivity of reactions on the aromatic ring of this compound derivatives.

Furthermore, theoretical calculations can be employed to model reaction pathways and transition states, providing a deeper understanding of reaction mechanisms. For example, DFT calculations have been used to investigate the mechanism of carbonyl substitution in indenyl-containing organometallic complexes, revealing the favorability of a dissociative pathway. rsc.orgresearchgate.net While the chemistry of this compound is different, similar computational approaches could be used to elucidate the mechanisms of its reactions.

The correlation of such theoretical predictions with experimental data from techniques like NMR spectroscopy, X-ray crystallography, and kinetic studies is essential for validating the computational models and for developing a comprehensive understanding of the structure-property relationships in this class of compounds.

| Theoretical Parameter | Experimental Observation |

| Calculated NMR chemical shifts | Experimental NMR spectra |

| Predicted reaction barriers | Experimentally determined reaction rates |

| Calculated molecular geometry | X-ray crystal structure |

| HOMO-LUMO gap | Redox potentials from cyclic voltammetry |

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Routes to N-(2-ethyl-1H-inden-1-yl)acetamide and its Analogues

The synthesis of functionalized indenes and their derivatives is an active area of research, driven by their utility as precursors for bioactive molecules and materials. nih.govresearchgate.net Future efforts for this compound and its analogues are likely to focus on improving efficiency, selectivity, and functional group tolerance.

One promising approach involves the metal-catalyzed reaction of N-benzylic sulfonamides with internal alkynes, which can produce highly functionalized indene (B144670) derivatives with high regioselectivity. organic-chemistry.org Adapting such methods could provide a direct route to the N-(2-ethyl-1H-inden-1-yl) scaffold. Another strategy involves the aldol-type reaction between substituted indanones and lithiated N,N-disubstituted acetamides, followed by acid-mediated dehydration. nih.govresearchgate.netnih.gov This method offers a modular entry to various indenylacetamide derivatives. nih.govresearchgate.netnih.gov

Future research could explore asymmetric synthesis to control the stereochemistry at the C1 position of the indene ring, which is crucial for applications in chiral catalysis and pharmaceuticals. ethz.ch The development of rhodium-catalyzed processes for imine-directed C-H bond activation has already shown success in producing heavily substituted indanylamine derivatives with high diastereoselectivity, a methodology that could be adapted for this purpose. ethz.ch

Table 1: Potential Synthetic Strategies for Indenylacetamide Analogues

| Strategy | Key Reactants | Catalyst/Reagent | Potential Outcome | Reference |

|---|---|---|---|---|

| Aldol-Type Condensation | Substituted Indanone, Lithiated Acetamide (B32628) | LDA, TFA | Modular synthesis of various indenylacetamides | nih.govresearchgate.netnih.gov |

| FeCl₃-Catalyzed Annulation | N-Benzylic Sulfonamide, Internal Alkyne | FeCl₃ | Regioselective formation of functionalized indenes | organic-chemistry.org |

| Metal-Free Borylative Cyclization | o-Alkynylstyrene | BCl₃ | Synthesis of boron-functionalized indenes for further derivatization | acs.org |

| Rh-Catalyzed C-H Activation | Ketimine, Allene/Alkyne | Rhodium complex | Asymmetric synthesis of highly substituted indenylamines | ethz.ch |

Exploration of this compound as a Ligand in Catalysis

The indenyl ligand, a close relative of the well-known cyclopentadienyl (B1206354) (Cp) ligand, has unique properties that can enhance the reactivity of transition metal catalysts. nih.govresearchgate.net This phenomenon, known as the "indenyl effect," is attributed to the ease with which the indenyl ligand can slip from an η⁵ to an η³ coordination mode, opening up a coordination site for catalysis. nih.gov This effect often leads to significant rate accelerations in catalytic reactions compared to their Cp counterparts. nih.gov

This compound presents an intriguing possibility for creating multifunctional ligands. The indenyl core can act as an anionic spectator ligand, while the acetamide group, with its nitrogen and oxygen donor atoms, could act as a coordinating hemi-labile or bidentate group. This dual functionality could be exploited in several ways:

Tethered Catalysts: The acetamide could be used to tether the indenylmetal complex to a support or a larger molecular scaffold.

Cooperative Catalysis: The amide group could participate directly in the catalytic cycle, for example, by stabilizing transition states through hydrogen bonding or by acting as a proton shuttle.

Chiral Ligands: With a chiral center at the C1 position, enantiomerically pure this compound could be used to synthesize chiral catalysts for asymmetric transformations, where the stereochemistry is controlled close to the metal center. rsc.org

Research on indenyl phosphine (B1218219) ligands has already demonstrated their versatility in palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org By analogy, indenyl acetamide complexes of metals like rhodium, iridium, palladium, and ruthenium could be explored for reactions such as hydroacylation, cycloadditions, and C-H activation. nih.gov

Integration into Advanced Materials (e.g., supramolecular assemblies, smart materials, non-biomaterials)

The rigid, planar structure of the indene core makes it an attractive building block for advanced materials. researchgate.net The principal industrial use of indene itself is in the production of indene/coumarone thermoplastic resins. wikipedia.org Copolymers of indene with monomers like styrene (B11656) are used in adhesives, coatings, and electronic materials due to their thermal stability and mechanical strength. ontosight.aiepa.gov

This compound could be incorporated into polymers or supramolecular assemblies in several ways: